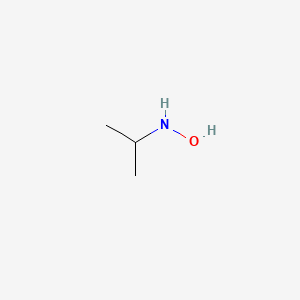

N-isopropylhydroxylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(2)4-5/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHYIQOBTIWVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64611-86-5 (sulfate[2:1]) | |

| Record name | N-Isopropylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005080228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6063694 | |

| Record name | 2-Propanamine, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propanamine, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5080-22-8 | |

| Record name | Isopropylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5080-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005080228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, N-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanamine, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYLHYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NT440V34T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of N-isopropylhydroxylamine from Diisopropylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-isopropylhydroxylamine from diisopropylamine (B44863). The content herein is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, quantitative data analysis, and an exploration of the underlying reaction mechanisms.

Introduction

This compound (IPHA) is an organic compound with the chemical formula (CH₃)₂CHNH(OH). It serves as a valuable intermediate in various chemical syntheses, including the production of pharmaceuticals and agrochemicals.[1][2] Its utility also extends to being a reducing agent and a stabilizer in polymerization processes.[1] This guide focuses on a common and industrially relevant synthetic route starting from diisopropylamine.

The synthesis is a multi-step process that begins with the oxidation of diisopropylamine to form an intermediate nitrone. This is followed by an acid-catalyzed hydrolysis of the nitrone to yield an isopropylhydroxylamine salt. The final step involves the neutralization of this salt to produce the desired this compound.

Reaction Mechanism

The conversion of diisopropylamine to this compound proceeds through two primary stages:

Stage 1: Oxidation of Diisopropylamine to a Nitrone

In this step, diisopropylamine is oxidized using an oxidizing agent, such as hydrogen peroxide. The reaction is often facilitated by a catalyst. The generally accepted mechanism involves the initial formation of a hydroxylamine (B1172632) intermediate, which is then further oxidized to the corresponding nitrone.

Stage 2: Hydrolysis of the Nitrone to this compound

The nitrone intermediate is subsequently hydrolyzed under acidic conditions. The acid protonates the oxygen atom of the nitrone, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which, after a series of proton transfers and rearrangements, cleaves to yield this compound and an aldehyde or ketone.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various patented synthesis methodologies. These tables provide a comparative overview of reaction conditions and reported yields.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | Diisopropylamine | [3] |

| Oxidizing Agent | Hydrogen Peroxide (30% conc.) | [3] |

| Catalyst | Carbon Dioxide | [3] |

| Acid for Hydrolysis | Hydrochloric Acid (37% conc.) | [3] |

| Base for Neutralization | Sodium Hydroxide (B78521) | [3] |

| Oxidation Temperature | 70 °C | [3] |

| Oxidation Time | 3 - 6 hours | [3] |

Table 2: Yields of Intermediates and Final Product

| Product | Starting Amount of Diisopropylamine (g) | Yield (g) | Purity (%) | Overall Yield (based on Diisopropylamine) | Reference |

| Isopropylhydroxylamine Hydrochloride | 100 | 98 | Not Specified | [3] | |

| This compound | 200 Kg | 89 Kg | 99% | 67% | [4] |

Experimental Protocols

The following is a detailed experimental protocol based on a patented industrial synthesis method.[3][4]

Materials:

-

Diisopropylamine

-

Hydrogen Peroxide (25-30% aqueous solution)

-

Catalyst (e.g., Mn(Salen-Ph))[4]

-

Hydrochloric Acid (37% aqueous solution)

-

Sodium Hydroxide (50% aqueous solution)[4]

-

Solvent for neutralization (e.g., Tetrahydrofuran)[4]

-

Three-necked flask or appropriate reactor

-

Heating mantle

-

Stirrer

-

Apparatus for controlled addition (e.g., dropping funnel)

-

Apparatus for concentration (e.g., rotary evaporator)

-

Apparatus for cooling and crystallization

-

Apparatus for separation (e.g., separatory funnel)

Procedure:

Step 1: Oxidation of Diisopropylamine

-

In a suitable reactor (e.g., a 1000L reactor), add 200 kg of diisopropylamine and 300 g of Mn(Salen-Ph) catalyst.[4]

-

Heat the mixture to 60 °C with stirring.[4]

-

Slowly add 600 kg of a 25% aqueous solution of hydrogen peroxide over a period of 4 hours.[4]

-

After the addition is complete, maintain the reaction mixture at 60 °C for an additional hour to ensure the completion of the reaction.[4]

Step 2: Acid Hydrolysis and Salt Formation

-

To the reaction mixture from Step 1, add 230 L of 37% hydrochloric acid solution.[4]

-

The hydrolysis is carried out under acidic conditions.

-

Concentrate the resulting solution to facilitate the crystallization of the isopropylhydroxylamine hydrochloride salt.

-

Cool the concentrated solution to induce crystallization.

-

Isolate the solid isopropylhydroxylamine hydrochloride (approximately 185 kg).[4]

Step 3: Neutralization to this compound

-

In a separate vessel, dissolve the 185 kg of isopropylhydroxylamine hydrochloride in 600 L of tetrahydrofuran.[4]

-

Add 150 kg of a 50% aqueous sodium hydroxide solution to neutralize the salt.[4]

-

After neutralization, separate the organic layer containing the this compound.

-

The final product is obtained with a purity of 99%, yielding approximately 89 kg.[4]

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway from diisopropylamine.

Experimental Workflow

Caption: Step-by-step experimental workflow.

References

- 1. This compound (IPHA) - Ataman Kimya [atamanchemicals.com]

- 2. News - this compound CAS: 5080-22-8 [mit-ivy.com]

- 3. CN1709862A - N-isopropyl hydroxylamine production method - Google Patents [patents.google.com]

- 4. CN101823981B - Method for synthesizing N-isopropylhydroxyla - Google Patents [patents.google.com]

N-Isopropylhydroxylamine: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylhydroxylamine (IPHA), an organic compound with the chemical formula C₃H₉NO, is a versatile and reactive molecule with significant applications across various scientific and industrial sectors.[1] It is primarily recognized for its role as a potent polymerization inhibitor and short-stopping agent in free-radical polymerization processes, where it effectively scavenges free radicals to control reaction kinetics and ensure product stability.[1][2] Its utility also extends to organic synthesis as a reducing agent and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.[3] This technical guide provides an in-depth overview of the chemical properties and structural features of this compound, along with insights into its synthesis and mechanism of action.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a mild amine-like odor.[4] It is miscible with water and many organic solvents, a property that enhances its versatility in a wide range of chemical reactions and formulations.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₃H₉NO |

| Molecular Weight | 75.11 g/mol [1] |

| CAS Number | 5080-22-8[1] |

| Melting Point | 159-160 °C (decomposes)[5] |

| Boiling Point | 104.9 ± 23.0 °C (Predicted) |

| Density | 0.9 ± 0.1 g/cm³ |

| Flash Point | 44.5 ± 13.2 °C |

| Vapor Pressure | 16.5 ± 0.4 mmHg at 25°C |

| Water Solubility | Soluble |

Chemical Structure

The structure of this compound features a hydroxylamine (B1172632) functional group (-NHOH) attached to an isopropyl group (–CH(CH₃)₂). This arrangement of atoms is crucial to its chemical reactivity, particularly its ability to act as a reducing agent and radical scavenger.

-

IUPAC Name: N-(propan-2-yl)hydroxylamine[6]

-

SMILES: CC(C)NO[6]

-

InChI: InChI=1S/C3H9NO/c1-3(2)4-5/h3-5H,1-2H3[6]

-

InChIKey: ODHYIQOBTIWVRZ-UHFFFAOYSA-N[6]

Spectroscopic data provides further insight into its molecular structure. While detailed spectral assignments are not extensively published, the presence of this compound can be confirmed by techniques such as infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR), particularly ¹⁵N NMR.[7]

Experimental Protocols

General Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily in patent literature. A common approach involves the oxidation of a secondary amine followed by acid hydrolysis and neutralization.

Method 1: From Diisopropylamine

This process can be summarized in the following conceptual steps:

-

Oxidation: Diisopropylamine is reacted with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. This step typically forms a nitrone intermediate.

-

Acid Hydrolysis: The reaction mixture is then treated with an acid (e.g., hydrochloric acid) to hydrolyze the intermediate, forming the corresponding isopropylhydroxylamine salt.

-

Neutralization: The salt is subsequently neutralized with a base to yield the free this compound.

Note: This is a generalized procedure based on patent descriptions. Specific reaction conditions, such as temperature, pressure, and reaction times, are proprietary and would require optimization for laboratory-scale synthesis.

Application as a Polymerization Inhibitor

In a typical free-radical polymerization, this compound is added to the reaction mixture to terminate the polymerization at a desired monomer conversion level.

-

Initiation: A free-radical initiator is introduced to a monomer to begin the polymerization process.

-

Propagation: The polymer chain grows as monomer units are successively added.

-

Termination (Short-Stopping): this compound is added to the polymerizing system. It reacts with and deactivates the growing polymer radicals, thus terminating the chain growth. The typical dosage is in the range of parts per hundred of monomer (phm), on an active basis.[8]

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Caption: Role of IPHA in terminating free-radical polymerization.

References

- 1. This compound (IPHA) - Ataman Kimya [atamanchemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. N-ISOPROPYL HYDROXYLAMINE (IPHA) - Ataman Kimya [atamanchemicals.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. zhishangchemical.com [zhishangchemical.com]

- 6. Isopropylhydroxylamine | C3H9NO | CID 78763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 276260050 [thermofisher.com]

- 8. US9234052B2 - Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations - Google Patents [patents.google.com]

N-Isopropylhydroxylamine (CAS 5080-22-8): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Isopropylhydroxylamine, with the CAS number 5080-22-8, is a versatile organic compound with significant applications in industrial chemistry, particularly in polymerization processes and organic synthesis. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, tailored for a scientific audience.

Physicochemical Properties

This compound is a colorless liquid or a white crystalline solid with a characteristic ammonia-like odor.[1] It is soluble in water and a majority of organic solvents, while being insoluble in non-polar solvents.[2][3]

Table 1: Physicochemical Data of this compound

| Property | Value |

| CAS Number | 5080-22-8 |

| Molecular Formula | C₃H₉NO |

| Molecular Weight | 75.11 g/mol |

| Melting Point | 159-160 °C (with decomposition)[2] |

| Boiling Point (Predicted) | 104.9 ± 23.0 °C |

| Density (Predicted) | 0.886 ± 0.06 g/cm³ |

| Water Solubility | 199 g/L at 25°C |

| Appearance | Colorless liquid or white crystalline flake[3] |

| Odor | Ammonia-like[1] |

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of diisopropylamine (B44863) followed by acid treatment.[4]

Experimental Protocol: Synthesis from Diisopropylamine[6]

This protocol is based on a patented industrial production method.

Materials:

-

Diisopropylamine (100 g)

-

30% Hydrogen peroxide solution (250 g)

-

Carbon dioxide (catalyst)

-

37% Hydrochloric acid (107 ml)

-

Petroleum ether (1000 ml)

-

Sodium hydroxide (B78521) (120 g)

-

500 ml three-necked flask

Procedure:

-

Oxidation:

-

Place 100 g of diisopropylamine into a 500 ml three-necked flask.

-

Heat the flask to 70 °C.

-

Introduce carbon dioxide gas as a catalyst.

-

Slowly add 250 g of 30% hydrogen peroxide solution over 3 to 6 hours to facilitate the oxidation reaction, forming the corresponding nitrone.

-

-

Acid Treatment and Salt Formation:

-

To the reaction mixture, add 107 ml of 37% hydrochloric acid.

-

Hydrolysis under these acidic conditions leads to the formation of the isopropylhydroxylamine salt.

-

The solution is then concentrated and cooled to crystallize the isopropylhydroxylamine salt, yielding 98 g.

-

-

Neutralization and Isolation:

-

The isopropylhydroxylamine salt is mixed with 1000 ml of petroleum ether and 120 g of sodium hydroxide.

-

This neutralization reaction liberates the free this compound.

-

The final product is isolated to a high purity of 99%.

-

Caption: Workflow for the synthesis of this compound.

Core Applications

This compound is a multifunctional chemical intermediate with a range of industrial applications.

Polymerization Inhibitor and Short-Stopping Agent

One of the primary applications of this compound is in the polymer industry, where it serves as a highly effective short-stopping agent in free-radical emulsion polymerization reactions.[5] It is particularly useful in the production of synthetic rubbers like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR).[2]

Its function is to scavenge free radicals, which are the initiators and propagators of polymer chains.[5] By neutralizing these radicals, this compound can terminate the polymerization at a desired monomer conversion, allowing for precise control over the molecular weight and properties of the final polymer.[5] It also acts as a stabilizer, preventing the spontaneous polymerization of monomers during storage and transport.[5]

Caption: this compound as a polymerization terminator.

Reducing Agent and Oxygen Scavenger

This compound functions as a moderate reducing agent in various organic synthesis reactions.[1] It can be used for the reduction of certain functional groups and participates in amination and cyclization reactions.[1]

Furthermore, it is an effective oxygen scavenger, particularly in water treatment applications for boiler systems, where it serves as an alternative to hydrazine.[3] Its ability to remove dissolved oxygen helps to prevent corrosion.

Other Industrial Uses

-

Rubber Production: It is used in the manufacturing of methylstyrene butadiene rubber.[3]

-

Metal Passivator: It finds application as a metal passivator.

-

Synthesis of Fine Chemicals: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Potential Biological Activities

While primarily an industrial chemical, some studies have suggested potential biological activities for isopropyl hydroxylamine (B1172632) derivatives, including antioxidant, antitumor, and antiviral properties.[1] However, extensive research is required to validate these preliminary findings. It is important to distinguish this compound from its O-substituted isomer, O-isopropylhydroxylamine, which has shown more defined antimicrobial activities by targeting ribonucleotide reductases.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment. It is known to be harmful if it comes into contact with the skin or is swallowed. It is also recognized as being toxic to aquatic life with long-lasting effects.

References

An In-depth Technical Guide to the Free Radical Scavenging Mechanism of N-isopropylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-isopropylhydroxylamine (IPHA) is a versatile organic compound recognized for its potent free radical scavenging capabilities. Primarily utilized in industrial settings as a polymerization inhibitor and oxygen scavenger, its core function lies in its ability to neutralize reactive free radicals, thereby mitigating oxidative processes.[1] This technical guide provides a comprehensive overview of the free radical scavenging mechanism of this compound, detailing its chemical kinetics, and outlining key experimental protocols for its evaluation. While specific quantitative data for IPHA is limited in publicly accessible literature, this guide leverages data from analogous hydroxylamine (B1172632) compounds to provide a robust framework for understanding its antioxidant potential.

Core Scavenging Mechanism: Hydrogen Atom Transfer

The primary mechanism by which this compound neutralizes free radicals is through hydrogen atom transfer (HAT). The hydroxylamine group (-NHOH) contains a labile hydrogen atom that can be readily donated to a highly reactive free radical (R•). This process is outlined in the signaling pathway below.

Caption: Hydrogen Atom Transfer (HAT) by this compound.

Upon donation of the hydrogen atom, this compound is converted into a stable isopropylnitroxyl radical. This resulting radical is significantly less reactive than the initial free radical, effectively terminating the radical chain reaction. The stability of the nitroxyl (B88944) radical is a key feature of the scavenging efficiency of hydroxylamines.

Quantitative Analysis of Scavenging Activity

Precise kinetic data for the reaction of this compound with various free radicals are not extensively documented in peer-reviewed literature. However, studies on analogous cyclic hydroxylamines provide valuable insights into the expected reactivity.

| Free Radical Species | Analogous Hydroxylamine | Reaction Rate Constant (k) (M⁻¹s⁻¹) |

| Hydroxyl Radical (•OH) | 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-hydroxylamine (4-OH-TPO-H) | 1.0 x 10⁹ |

Data for analogous compounds are presented to illustrate the potential reactivity of N-alkylhydroxylamines.

Experimental Protocols

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a highly specific technique for detecting and quantifying free radicals. When this compound scavenges a radical, it is converted to a stable nitroxide radical, which has a characteristic EPR spectrum. This allows for the indirect measurement of free radical scavenging activity.

Experimental Workflow:

Caption: Workflow for EPR analysis of IPHA's scavenging activity.

Methodology:

-

Prepare a free radical generating system: For hydroxyl radicals, the Fenton reaction (Fe²⁺ + H₂O₂) is commonly used. For superoxide (B77818) radicals, a xanthine/xanthine oxidase system can be employed.

-

Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Initiate the reaction: Mix the radical generating system with the this compound solution.

-

Transfer the reaction mixture to a glass capillary tube.

-

Place the capillary tube in the cavity of the EPR spectrometer.

-

Record the EPR spectrum: The formation of the isopropylnitroxyl radical will produce a characteristic three-line spectrum.

-

Quantify the signal: The intensity of the EPR signal is proportional to the concentration of the nitroxide radical formed, which in turn reflects the amount of free radicals scavenged.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures the extent of lipid peroxidation, a process initiated by free radicals. An effective antioxidant like this compound will inhibit this process.

Methodology:

-

Induce lipid peroxidation: A suspension of lipids (e.g., brain or liver homogenates, or liposomes) is incubated with a pro-oxidant, such as Fe²⁺/ascorbate.

-

Introduce the antioxidant: Different concentrations of this compound are added to the lipid suspension prior to the addition of the pro-oxidant.

-

Terminate the reaction: After a set incubation period (e.g., 30-60 minutes at 37°C), the reaction is stopped by adding a solution of trichloroacetic acid (TCA).

-

Develop the color: Thiobarbituric acid (TBA) is added, and the mixture is heated (e.g., 95°C for 30 minutes). Malondialdehyde (MDA), a byproduct of lipid peroxidation, reacts with TBA to form a pink-colored adduct.

-

Measure absorbance: After cooling, the absorbance of the solution is measured spectrophotometrically at 532 nm.

-

Calculate inhibition: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples containing this compound to that of the control (no antioxidant).

Cyclic Voltammetry (CV)

CV is an electrochemical technique that can be used to assess the antioxidant capacity of a compound by measuring its oxidation potential. A lower oxidation potential indicates a greater ability to donate electrons and act as an antioxidant.

Methodology:

-

Prepare the electrolyte solution: A suitable buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) is used as the supporting electrolyte.

-

Set up the electrochemical cell: This consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Record the background voltammogram: A CV scan of the electrolyte solution is performed to establish a baseline.

-

Add the analyte: A known concentration of this compound is added to the electrolyte solution.

-

Record the sample voltammogram: The potential is scanned, and the resulting current is measured. The oxidation of this compound will appear as an anodic peak.

-

Analyze the data: The potential at which the peak current occurs (the oxidation potential) provides a measure of the antioxidant strength.

Potential Biological Implications

While primarily an industrial chemical, the potent free radical scavenging activity of this compound suggests potential applications in biological systems where oxidative stress is a key pathological factor. By neutralizing reactive oxygen species (ROS), it could theoretically protect vital biomolecules from oxidative damage.

Inhibition of Lipid Peroxidation

As demonstrated by the TBARS assay, this compound can act as a chain-breaking antioxidant , interrupting the propagation of lipid peroxidation. This is crucial for maintaining the integrity of cell membranes.

Caption: IPHA as a chain-breaking antioxidant in lipid peroxidation.

Protection of DNA

Oxidative damage to DNA by free radicals, particularly the hydroxyl radical, can lead to mutations and contribute to various diseases. By scavenging these radicals, this compound could potentially offer a protective effect on DNA integrity.

Conclusion

This compound is a highly effective free radical scavenger that operates primarily through a hydrogen atom transfer mechanism. Its ability to neutralize a wide range of free radicals makes it a valuable compound in industrial applications requiring the inhibition of oxidative processes. While further research is needed to quantify its specific reaction kinetics and explore its potential in biological systems, the fundamental principles of its antioxidant action are well-understood and can be effectively characterized using the experimental protocols outlined in this guide. For professionals in research and drug development, this compound and other hydroxylamines represent a class of compounds with significant, though largely unexplored, antioxidant potential.

References

An In-depth Technical Guide to the Oxygen Scavenging Properties of N-isopropylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core oxygen scavenging properties of N-isopropylhydroxylamine (IPHA). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, quantitative performance data, and the experimental protocols necessary for its evaluation.

Core Principles of Oxygen Scavenging by this compound

This compound ((CH₃)₂CHNHOH), also known as IPHA, is a volatile oxygen scavenger utilized across various industries, including water treatment and polymer manufacturing, to mitigate the deleterious effects of dissolved oxygen.[1] Its efficacy stems from its ability to act as a reducing agent and a free radical scavenger.[2] The presence of dissolved oxygen in aqueous systems can lead to significant corrosion of metal surfaces and degradation of materials. IPHA effectively removes dissolved oxygen, thereby protecting system components and ensuring product stability.[3]

The primary mechanism of oxygen scavenging by IPHA involves a complex free radical chain reaction. While the complete, detailed pathway is multifaceted and can be influenced by various environmental factors, the fundamental process is understood to involve the donation of a hydrogen atom from the hydroxylamine (B1172632) group to an oxygen molecule, initiating a cascade of radical reactions that ultimately consume the dissolved oxygen. This reactivity is notably enhanced under alkaline conditions, where the presence of hydroxide (B78521) ions acts as a catalyst for the scavenging process.[4]

Quantitative Performance Data

The efficiency of this compound as an oxygen scavenger is influenced by several factors, most notably temperature and pH. The reaction kinetics of IPHA with dissolved oxygen in deionized water have been characterized as a pseudo-first-order reaction.[4]

Table 1: Kinetic Parameters for the Oxygen Scavenging Reaction of this compound [4]

| Parameter | Value | Conditions |

| Reaction Order | Pseudo-first-order | Deionized water |

| Activation Energy (Ea) | 71.09052 kJ/mol | Deionized water |

| pH Influence | Reaction rate is strongly promoted by hydroxide ions (OH⁻) | - |

Table 2: Comparative Performance of Oxygen Scavengers

While direct, comprehensive comparative studies are limited in the publicly available literature, the following table provides a qualitative and semi-quantitative comparison of IPHA with other common oxygen scavengers based on available information.

| Oxygen Scavenger | Key Advantages | Key Disadvantages | Relative Reaction Rate at Ambient Temperature | Volatility |

| This compound (IPHA) | Effective at ambient temperatures, Volatile (protects steam and condensate lines), Lower toxicity than hydrazine[2] | Less effective than catalyzed scavengers at very low temperatures | Moderate to Fast | High |

| Hydrazine (B178648) (N₂H₄) | No solid byproducts, Effective at high temperatures and pressures | Highly toxic and a suspected carcinogen[5], Slower reaction at lower temperatures | Slow | High |

| Diethylhydroxylamine (DEHA) | Volatile (protects entire steam system), Also a metal passivator | Can decompose to form organic acids | Slower than catalyzed scavengers | High |

| Sodium Sulfite (Na₂SO₃) | Fast-acting, Cost-effective | Adds total dissolved solids (TDS) to boiler water, Decomposes at high pressures to form corrosive gases | Fast (often catalyzed) | Non-volatile |

| Carbohydrazide | Non-carcinogenic alternative to hydrazine, Decomposes to hydrazine at high temperatures | Can produce CO₂ upon decomposition, which can form carbonic acid | Slower than hydrazine at low temperatures | High |

Experimental Protocols

Evaluating the performance of this compound as an oxygen scavenger typically involves monitoring the depletion of dissolved oxygen in a controlled aqueous environment. The following protocols outline the methodologies for conducting such evaluations.

General Experimental Setup

A well-defined experimental setup is crucial for obtaining reliable data. The following diagram illustrates a typical laboratory setup for testing oxygen scavenger performance.

Protocol for Evaluating Oxygen Scavenging Efficiency

This protocol details the steps to measure the effectiveness of IPHA in removing dissolved oxygen from water.

-

Preparation of Oxygen-Saturated Water:

-

Deionize a sufficient volume of water.

-

Saturate the water with oxygen by bubbling compressed air through it for at least one hour. The dissolved oxygen concentration should be at or near its saturation point at the given temperature.

-

-

System Equilibration:

-

Transfer a known volume of the oxygen-saturated water to the sealed reaction vessel.

-

Allow the system to equilibrate to the desired experimental temperature using the temperature controller.

-

Calibrate the dissolved oxygen probe and pH probe according to the manufacturer's instructions.

-

-

Initiation of the Experiment:

-

Once the temperature and initial dissolved oxygen reading are stable, record the initial pH.

-

Inject a precise volume of a standard this compound solution into the reaction vessel through the injection port to achieve the desired concentration.

-

Immediately start the data logger to record dissolved oxygen concentration and pH over time.

-

-

Data Collection:

-

Continuously monitor and record the dissolved oxygen concentration and pH until the dissolved oxygen level stabilizes at a low value or for a predetermined duration.

-

-

Data Analysis:

-

Plot the dissolved oxygen concentration as a function of time.

-

Determine the reaction rate constant (k) from the slope of the natural logarithm of the dissolved oxygen concentration versus time for a pseudo-first-order reaction.

-

Calculate the oxygen scavenging capacity, typically expressed as the mass of oxygen removed per mass of IPHA.

-

Modified Winkler Titration for Dissolved Oxygen Measurement

For applications where an electrochemical probe is not suitable, the Winkler titration method can be adapted. This is a highly accurate chemical method for determining dissolved oxygen concentration.

-

Sample Collection: Carefully collect a water sample in a calibrated glass-stoppered bottle, ensuring no air bubbles are trapped inside.

-

Oxygen Fixation:

-

Immediately add 2 mL of manganese sulfate (B86663) solution, followed by 2 mL of alkali-iodide-azide reagent.

-

Stopper the bottle and mix by inverting several times. A precipitate will form.

-

Allow the precipitate to settle.

-

-

Acidification:

-

Add 2 mL of concentrated sulfuric acid.

-

Restopper and mix until the precipitate dissolves completely, resulting in a yellow-brown iodine solution.

-

-

Titration:

-

Measure a precise volume of the acidified sample into a flask.

-

Titrate with a standardized sodium thiosulfate (B1220275) solution until the solution becomes a pale straw color.

-

Add a few drops of starch indicator, which will turn the solution blue.

-

Continue the titration dropwise until the blue color disappears.

-

-

Calculation: The concentration of dissolved oxygen is calculated based on the volume of sodium thiosulfate used.

Reaction Mechanism and Visualization

The oxygen scavenging process by this compound is believed to proceed through a free-radical mechanism. The following diagram illustrates a plausible, simplified reaction pathway.

References

Technical Guide: Physical Properties of N-Isopropylhydroxylamine Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-isopropylhydroxylamine (IPHA) aqueous solutions. The information is compiled from various scientific and chemical supplier databases. This document is intended to be a valuable resource for professionals in research and development who are working with or considering the use of this compound.

Introduction to this compound

This compound (CAS No: 5080-22-8) is an organic compound with the chemical formula C₃H₉NO.[1] It is a derivative of hydroxylamine (B1172632) with an isopropyl group attached to the nitrogen atom. In its pure form, it is a white crystalline flake.[2][3] However, it is most commonly supplied and used as a 15% aqueous solution, which is a colorless to pale yellow liquid with a slight amine-like odor.[2]

IPHA is recognized for its role as a reducing agent, radical scavenger, and polymerization inhibitor.[4][5] Its primary applications are in industrial processes such as a short-stopping agent in free-radical emulsion polymerization and as an oxygen scavenger in water treatment systems.[6]

Quantitative Physical Properties

| Property | Value | Conditions |

| Density | 0.886 g/cm³[7] | Not Specified |

| 1 g/mL | Not Specified | |

| Boiling Point | 104.9 ± 23.0 °C (Predicted) | Not Specified |

| Freezing Point | -3 °C | Not Specified |

| pH | 10.6 - 11.2[8] | Not Specified |

| Refractive Index | 1.3570[8] | Not Specified |

| Vapor Pressure | 68 Pa | 25 °C |

| Water Solubility | Soluble[2] | Not Specified |

| Viscosity | Data not available in reviewed literature | - |

| Surface Tension | Data not available in reviewed literature | - |

Stability and Storage

This compound aqueous solution exhibits stability that is dependent on the pH of the environment. It is reported to be stable at a neutral pH and in the presence of hydrochloric acid.[7] However, it is unstable in the presence of inorganic acids.[7] The stability and reactivity of IPHA can also be influenced by temperature.[2] For long-term storage, it is recommended to store the solution at temperatures below -15°C in a well-closed container.[7] The hydrochloride salt of this compound is noted to be stable under recommended storage conditions.[9]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound aqueous solution are not explicitly provided in the literature. However, standard methodologies for measuring the physical properties of liquids can be applied. Below are general protocols for key physical property measurements.

Density Measurement

The density of a liquid can be determined using a pycnometer or a hydrometer.

-

Pycnometer Method:

-

Clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with the this compound aqueous solution, ensuring there are no air bubbles.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the solution (filled pycnometer weight minus empty pycnometer weight) by the known volume of the pycnometer.

-

Boiling Point Determination

The boiling point can be determined using a distillation apparatus or a small-scale method.

-

Small-Scale Method:

-

Place a small amount of the solution in a test tube.

-

Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Heat the test tube in a water or oil bath.

-

The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.

-

pH Measurement

The pH of the aqueous solution can be measured using a calibrated pH meter.

-

Calibrate the pH meter using standard buffer solutions.

-

Immerse the pH electrode in the this compound aqueous solution.

-

Record the stable pH reading.

Refractive Index Measurement

An Abbe refractometer is commonly used to measure the refractive index of a liquid.

-

Calibrate the refractometer with a standard liquid of known refractive index.

-

Apply a few drops of the this compound aqueous solution to the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize.

-

Read the refractive index from the scale.

Applications and Logical Workflow

A primary application of this compound is as a "short-stopping agent" in emulsion polymerization. This involves terminating the polymerization reaction at a desired point to control the properties of the final polymer. The following diagram illustrates this workflow.

Caption: Workflow of IPHA as a short-stopping agent.

The logical relationship in its function as a radical scavenger can be visualized as follows:

Caption: IPHA's radical scavenging mechanism.

References

- 1. Isopropylhydroxylamine | C3H9NO | CID 78763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-ISOPROPYL HYDROXYLAMINE (IPHA) - Ataman Kimya [atamanchemicals.com]

- 3. ISOPROPYL HYDROXYLAMINE IPHA - Ataman Kimya [atamanchemicals.com]

- 4. This compound (IPHA) - Ataman Kimya [atamanchemicals.com]

- 5. N-ISOPROPYL HYDROXYLAMINE - Ataman Kimya [atamanchemicals.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. This compound - 15% aqueous solution | 5080-22-8 | FI150296 [biosynth.com]

- 8. tnjchem.com [tnjchem.com]

- 9. hpc-standards.com [hpc-standards.com]

N-Isopropylhydroxylamine: A Review of its Genotoxic Properties and Potential for Hydrogen Peroxide Production

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

N-isopropylhydroxylamine (IPHA) is an organic compound with applications in various chemical syntheses. However, concerns have been raised regarding its potential genotoxic effects, which are hypothesized to be linked to the generation of hydrogen peroxide. This technical guide provides a comprehensive overview of the current understanding of IPHA's genotoxic properties, drawing upon available data for related compounds and outlining the standard experimental protocols used in genotoxicity testing. A significant gap in the scientific literature is the absence of direct quantitative genotoxicity data for IPHA.

Genotoxic Potential of this compound and its Analogs

The Role of Hydrogen Peroxide in Genotoxicity

Hydrogen peroxide can induce a variety of DNA lesions, including single- and double-strand breaks, base modifications, and DNA-protein crosslinks. This damage, if not properly repaired by cellular mechanisms, can lead to mutations, chromosomal aberrations, and ultimately, contribute to carcinogenic processes. The potential pathway for IPHA-mediated genotoxicity is therefore intrinsically linked to its capacity to generate this reactive oxygen species.

Experimental Protocols for Assessing Genotoxicity

Standardized assays are employed to evaluate the genotoxic potential of chemical compounds. These include the Ames test for mutagenicity, the in vitro micronucleus assay for clastogenicity and aneugenicity, and the comet assay for detecting DNA strand breaks.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a substance.[1] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[2] The test evaluates the ability of a chemical to cause a reverse mutation, restoring the gene responsible for histidine synthesis and allowing the bacteria to grow on a histidine-deficient medium.[1]

General Protocol:

-

Strain Selection: Several S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used to detect different types of mutations.[3]

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic metabolic processes in mammals.[4]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls.

-

Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.[5]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[5]

-

Scoring: The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Experimental Workflow for a Typical Ames Test

A generalized workflow for the Ames test.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a cytogenetic test that detects damage to chromosomes or the mitotic apparatus.[6] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.[6]

General Protocol:

-

Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, TK6) is cultured.[6]

-

Exposure: Cells are exposed to various concentrations of the test substance, along with positive and negative controls.

-

Cytokinesis Block (optional but common): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division during or after treatment.[7]

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

-

Scoring: The frequency of micronucleated cells (typically in binucleated cells if cytochalasin B is used) is determined by microscopic analysis.[6]

Logical Flow of the In Vitro Micronucleus Assay

A diagram illustrating the key steps of the in vitro micronucleus assay.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8] When cells are embedded in agarose (B213101) gel, lysed, and subjected to electrophoresis, the fragmented DNA of damaged cells migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (fragmented DNA). The length and intensity of the comet tail are proportional to the amount of DNA damage.[9]

General Protocol:

-

Cell Preparation: A single-cell suspension is prepared from the test system.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.[10]

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.[10]

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.[10]

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Scoring: The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using image analysis software.[11]

Comet Assay Experimental Workflow

A flowchart of the main stages in the comet assay.

Potential Mechanism: Hydrogen Peroxide Production

The hypothesis that IPHA's genotoxicity is mediated by hydrogen peroxide is based on the chemical properties of hydroxylamines. Some N-substituted hydroxylamines can undergo oxidation reactions that lead to the formation of reactive oxygen species. A proposed, though not definitively proven for IPHA, mechanism involves a two-step process where IPHA is first oxidized to a radical intermediate, which then reacts with molecular oxygen to produce a superoxide (B77818) radical. The dismutation of this superoxide radical can then generate hydrogen peroxide.[12]

Putative Signaling Pathway for IPHA-Induced Genotoxicity

A hypothetical pathway illustrating the potential role of hydrogen peroxide in IPHA-induced genotoxicity.

Quantitative Data

As of the time of this writing, a comprehensive search of the scientific literature did not yield specific quantitative data on the genotoxicity of this compound from Ames, micronucleus, or comet assays. The following table is therefore presented as a template for how such data would be structured, once available.

Table 1: Template for Quantitative Genotoxicity Data for this compound (IPHA)

| Assay | Test System | Concentration Range | Metabolic Activation (S9) | Endpoint Measured | Result |

| Ames Test | S. typhimurium (e.g., TA100) | e.g., 0.1 - 1000 µ g/plate | +/- | Number of revertant colonies | Data not available |

| Micronucleus Assay | Mammalian cells (e.g., TK6) | e.g., 1 - 500 µM | +/- | Frequency of micronucleated cells | Data not available |

| Comet Assay | Mammalian cells (e.g., HepG2) | e.g., 1 - 500 µM | N/A | % Tail DNA | Data not available |

Conclusion and Future Directions

The available information suggests a potential for this compound to be genotoxic, likely through a mechanism involving the production of hydrogen peroxide. However, there is a clear and critical need for direct experimental evidence to substantiate this hypothesis. Future research should prioritize conducting standardized genotoxicity assays (Ames, micronucleus, and comet assays) on IPHA to obtain quantitative data. Furthermore, studies designed to directly measure the production of hydrogen peroxide and other reactive oxygen species upon cellular exposure to IPHA are essential to elucidate the precise mechanism of its potential genotoxicity. Such data are crucial for a comprehensive risk assessment and for ensuring the safety of individuals who may be exposed to this compound in research and industrial settings.

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. criver.com [criver.com]

- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 6. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 7. crpr-su.se [crpr-su.se]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Comet Assay to Detect the Severity of DNA Damage in Drosophila | Springer Nature Experiments [experiments.springernature.com]

- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neb.com [neb.com]

- 12. Production of Hydroxyl Radical via the Activation of Hydrogen Peroxide by Hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: N-isopropylhydroxylamine (IPHA) in Emulsion Polymerization of Styrene-Butadiene Rubber (SBR)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-isopropylhydroxylamine (IPHA) as a short-stopper in the emulsion polymerization of styrene-butadiene rubber (SBR). This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the reaction mechanism and experimental workflow.

Introduction

This compound (IPHA) is a highly effective free-radical scavenger utilized as a short-stopper in the emulsion polymerization of elastomers like styrene-butadiene rubber (SBR).[1] Its primary function is to terminate the polymerization reaction at a predetermined monomer conversion, which is crucial for controlling the final properties of the rubber, such as Mooney viscosity and molecular weight distribution.[1] A significant advantage of IPHA over other short-stoppers, like N,N'-diethylhydroxylamine (DEHA), is that it does not form regulated nitrosamines, ensuring compliance with stringent regulations such as the German TRGS 552.[2][3] Furthermore, IPHA is effective in preventing the formation of "popcorn polymer," a highly cross-linked, undesirable byproduct that can disrupt the manufacturing process. Its unique physical properties allow for effective control in both the latex and vapor phases during monomer recovery.[1]

Data Presentation

The following tables summarize the typical components and conditions in a cold emulsion SBR polymerization process and the expected impact of IPHA on the final product properties.

Table 1: Typical Formulation for Cold Emulsion SBR Polymerization

| Component | Function | Typical Concentration (phm*) |

| Styrene | Monomer | 25 - 30 |

| Butadiene | Monomer | 70 - 75 |

| Water | Dispersion Medium | 180 - 200 |

| Emulsifier (e.g., Rosin acid/Fatty acid soap) | Stabilizer | 4 - 5 |

| Initiator (e.g., p-Menthane (B155814) hydroperoxide) | Free Radical Source | 0.05 - 0.1 |

| Activator (e.g., Ferrous sulfate (B86663), EDTA) | Redox System Component | 0.01 - 0.05 |

| Modifier (e.g., tert-Dodecyl mercaptan) | Chain Transfer Agent | 0.1 - 0.3 |

| This compound (IPHA) | Short-stopper | 0.04 - 0.1 |

*phm: parts per hundred parts of monomer

Table 2: Effect of IPHA on SBR Properties (Qualitative and Expected Trends)

| Property | Without IPHA (or with less effective short-stopper) | With IPHA |

| Mooney Viscosity | Can be unstable and difficult to control. | Excellent control, leading to stable viscosity.[2][3] |

| Molecular Weight (Mn, Mw) | Broader distribution, potential for high MW tail. | More controlled, narrower distribution. |

| Gel Content | Higher risk of gel formation, especially at high conversions. | Reduced gel formation. |

| Popcorn Polymer Formation | Prone to formation in monomer recovery areas. | Effectively prevents popcorn polymer formation.[1] |

| Nitrosamine Content | Can be an issue with certain short-stoppers (e.g., DEHA). | Does not form regulated nitrosamines.[2][3] |

Experimental Protocols

Cold Emulsion Polymerization of SBR

This protocol describes a typical laboratory-scale cold emulsion polymerization of SBR using IPHA as a short-stopper.

Materials:

-

Styrene

-

Butadiene

-

Deionized water

-

Rosin acid soap

-

Fatty acid soap

-

p-Menthane hydroperoxide (initiator)

-

Ferrous sulfate (activator)

-

Ethylenediaminetetraacetic acid (EDTA) (chelating agent)

-

tert-Dodecyl mercaptan (modifier)

-

This compound (IPHA) solution (e.g., 15% aqueous solution)

-

Nitrogen gas

Equipment:

-

Pressurized polymerization reactor with stirring mechanism and temperature control

-

Monomer and reagent feed vessels

-

System for monitoring temperature and pressure

-

Sampling port

Procedure:

-

Reactor Preparation: The polymerization reactor is thoroughly cleaned and purged with nitrogen to remove oxygen.

-

Initial Charge: Deionized water, emulsifiers (rosin and fatty acid soaps), activator solution (ferrous sulfate and EDTA), and the chain transfer agent (tert-dodecyl mercaptan) are charged into the reactor.

-

Monomer Addition: The reactor is cooled to the polymerization temperature, typically around 5°C. Styrene and butadiene are then charged into the reactor.

-

Initiation: The initiator, p-menthane hydroperoxide, is added to the reactor to start the polymerization. The reaction is typically carried out at 5-10°C.

-

Polymerization: The reaction mixture is continuously agitated. The progress of the polymerization is monitored by periodically taking samples and determining the solid content (monomer conversion).

-

Short-stopping: When the desired monomer conversion is reached (typically 60-70%), the IPHA solution is injected into the reactor to terminate the polymerization. A typical dosage is 0.04 to 0.1 phm.

-

Monomer Recovery: Unreacted monomers (butadiene and styrene) are removed from the latex by flash distillation and steam stripping.

-

Latex Stabilization and Coagulation: The stabilized latex is then transferred to a coagulation tank where an acid-salt solution is added to coagulate the rubber.

-

Washing and Drying: The coagulated rubber crumbs are washed with water to remove residual soaps and salts, and then dried in an oven.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for SBR emulsion polymerization.

Reaction Mechanism: Radical Scavenging by IPHA

Caption: IPHA terminates polymerization by radical scavenging.

References

- 1. Styrene-Butadiene Rubber by Miniemulsion Polymerization Using In Situ Generated Surfactant | MDPI [mdpi.com]

- 2. CN104364276B - Alkylhydroxylamine compounds and their application in short-stop radical polymerization - Google Patents [patents.google.com]

- 3. US20150166689A1 - Alkyl hyroxylamine compounds and their use for shortstopping free radical polymerizations - Google Patents [patents.google.com]

Application Notes and Protocols for N-isopropylhydroxylamine in Acrylic Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropylhydroxylamine (iPHA) is a highly effective short-stopping agent and free radical scavenger utilized in the control of polymerization reactions.[1][2] In the realm of acrylic polymerization, iPHA offers precise control over reaction kinetics, enabling the synthesis of polymers with desired molecular weights and properties. Its ability to efficiently terminate the polymerization process by neutralizing free radicals makes it an invaluable tool in both industrial and research settings.[1][3] Furthermore, iPHA is recognized for not contributing to the formation of regulated nitrosamines, a significant advantage in applications with stringent safety standards. This document provides detailed application notes and experimental protocols for the use of this compound in acrylic polymerization.

Principle of Action: Free Radical Scavenging

This compound functions as a polymerization inhibitor and short-stopping agent through its capacity to scavenge free radicals. In free-radical polymerization, the reaction is propagated by highly reactive radical species. iPHA terminates this chain reaction by donating a hydrogen atom from its hydroxyl group to the propagating polymer radical. This process deactivates the growing polymer chain and results in the formation of a stable nitroxyl (B88944) radical from the iPHA molecule. This nitroxyl radical is significantly less reactive and does not initiate new polymer chains, thus effectively halting the polymerization.[4]

Key Applications in Acrylic Polymerization

This compound is employed in acrylic polymerization for several critical functions:

-

Short-Stopping Agent: In processes like emulsion or solution polymerization, it is often necessary to stop the reaction at a specific monomer conversion to achieve the desired polymer characteristics, such as molecular weight and particle size. iPHA is added to the reaction mixture to rapidly quench the propagating radicals and terminate the polymerization.[1]

-

Monomer Stabilization: Acrylic monomers can be susceptible to premature polymerization during storage and transportation, initiated by heat, light, or impurities. iPHA is added in small quantities to acrylic monomer formulations to inhibit this unwanted polymerization by scavenging any spontaneously formed free radicals.[3]

-

Control of Polymer Properties: By precisely controlling the point of termination, iPHA allows for the fine-tuning of the final polymer's molecular weight distribution. This is crucial for applications where polymer properties are directly related to its molecular weight.

Data Presentation

The following tables summarize quantitative data regarding the use of this compound in polymerization processes.

Table 1: General Dosage Recommendations for iPHA as a Short-Stopping Agent

| Polymerization Type | Monomer System | Recommended iPHA Dosage (phm*) | Reference(s) |

| Emulsion Polymerization | Styrene-Butadiene | 0.01 - 0.2 | [5] |

| Suspension Polymerization | Vinyl Chloride | 0.0025 - 0.01 | [3] |

| Emulsion Polymerization | Acrylic Monomers | 0.01 - 0.1 (typical) |

*phm: parts per hundred monomer by weight.

Table 2: Effect of Short-Stopping Agent on Polymer Properties (Conceptual)

| iPHA Concentration (phm) | Monomer Conversion at Termination | Average Molecular Weight (Mw) | Polydispersity Index (PDI) |

| 0 (No short-stopping) | >95% | High | Broad |

| 0.05 | Controlled at ~70% | Moderate | Narrower |

| 0.1 | Controlled at ~70% | Slightly Lower | Narrow |

Experimental Protocols

Protocol 1: Emulsion Polymerization of Methyl Methacrylate (B99206) with iPHA as a Short-Stopping Agent

This protocol describes a standard laboratory-scale emulsion polymerization of methyl methacrylate (MMA) where this compound is used to terminate the reaction.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

Sodium dodecyl sulfate (B86663) (SDS)

-

Potassium persulfate (KPS)

-

Sodium bicarbonate

-

This compound (iPHA), 15% aqueous solution

-

Deionized water

-

Nitrogen gas

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Syringe or addition funnel

Procedure:

-

Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet. Place the flask in the heating mantle.

-

Aqueous Phase Preparation: In a beaker, dissolve 0.5 g of sodium dodecyl sulfate and 0.2 g of sodium bicarbonate in 100 mL of deionized water.

-

Reaction Initiation: Transfer the aqueous solution to the reaction flask and begin stirring. Purge the system with nitrogen for 30 minutes to remove oxygen. Heat the flask to 70°C.

-

Initiator Addition: Dissolve 0.2 g of potassium persulfate in 5 mL of deionized water and add it to the reaction flask.

-

Monomer Addition: Slowly add 20 g of inhibitor-free methyl methacrylate to the flask over a period of 30 minutes.

-

Polymerization: Maintain the reaction temperature at 70°C with continuous stirring under a nitrogen atmosphere. Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., by gravimetry or spectroscopy).

-

Short-Stopping: Once the desired monomer conversion is reached (e.g., 70-80%), add 0.1 phm of the 15% iPHA solution to the reaction mixture to terminate the polymerization. This corresponds to approximately 0.13 mL of a 15% iPHA solution for 20 g of MMA.

-

Cooling and Characterization: Cool the reactor to room temperature. The resulting poly(methyl methacrylate) latex can be characterized for particle size, molecular weight, and other properties.

Protocol 2: Solution Polymerization of Acrylic Acid with iPHA for Monomer Stabilization

This protocol illustrates the use of iPHA as a stabilizer during the solution polymerization of acrylic acid.

Materials:

-

Acrylic acid, with iPHA added as a stabilizer (e.g., 50-100 ppm)

-

2-Propanol (solvent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Nitrogen gas

Equipment:

-

100 mL Schlenk flask with a magnetic stir bar

-

Condenser

-

Oil bath

-

Magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: Place a magnetic stir bar in the Schlenk flask and attach a condenser.

-

Reactant Addition: Add 50 mL of 2-propanol and 10 g of acrylic acid (containing iPHA stabilizer) to the flask.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Initiator Addition: Under a positive pressure of nitrogen, add 0.05 g of AIBN to the reaction mixture.

-

Polymerization: Heat the reaction mixture to 60°C in the oil bath with stirring. The iPHA present will prevent premature polymerization while allowing the controlled initiation by AIBN at the reaction temperature.

-

Reaction Monitoring and Termination: Monitor the polymerization progress. If desired, the reaction can be terminated at a specific point by cooling and exposure to air, or by the addition of a higher concentration of a short-stopping agent like iPHA.

-

Polymer Isolation: Precipitate the poly(acrylic acid) by pouring the reaction mixture into a large excess of a non-solvent (e.g., hexane), then filter and dry the polymer.

Visualizations

Caption: Free radical scavenging mechanism of this compound.

Caption: Workflow for emulsion polymerization using iPHA as a short-stopping agent.

References

- 1. This compound (IPHA) - Ataman Kimya [atamanchemicals.com]

- 2. N-ISOPROPYL HYDROXYLAMINE - Ataman Kimya [atamanchemicals.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. ISOPROPYL HYDROXYLAMINE IPHA - Ataman Kimya [atamanchemicals.com]

- 5. US9234052B2 - Alkyl hydroxylamine compounds and their use for shortstopping free radical polymerizations - Google Patents [patents.google.com]

N-Isopropylhydroxylamine (IPHA) as an Advanced Oxygen Scavenger in Boiler Water Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective oxygen scavenging is critical in boiler water treatment to prevent corrosion and ensure the longevity and efficiency of steam generation systems. Dissolved oxygen is a primary contributor to pitting corrosion in boiler tubes and associated pipework. While traditional oxygen scavengers like hydrazine (B178648) and sodium sulfite (B76179) have been widely used, concerns over their toxicity and contribution to dissolved solids have prompted the adoption of advanced organic alternatives. N-isopropylhydroxylamine (IPHA) has emerged as a highly effective and volatile oxygen scavenger, offering comprehensive protection for the entire boiler system, including steam and condensate lines. This document provides detailed application notes and protocols for the use of this compound in boiler water treatment.

Chemical and Physical Properties

This compound (CAS: 5080-22-8) is an organic compound with the chemical formula C₃H₉NO.[1][2] It is commercially available as a 15% aqueous solution, which is a colorless to pale yellow liquid with a slight amine odor.[1][2] IPHA is soluble in water and polar organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5080-22-8 | [1][2] |

| Molecular Formula | C₃H₉NO | [1][2] |

| Molecular Weight | 75.11 g/mol | [1][2] |

| Appearance | White crystalline flake (pure); Colorless to pale yellow liquid (15% aqueous solution) | [1][2] |

| Odor | Slight amine | [1][2] |

| Solubility | Soluble in water and polar organic solvents | [1] |

Mechanism of Oxygen Scavenging

This compound functions as an oxygen scavenger by reacting with dissolved oxygen in the boiler water to form non-corrosive byproducts. The reaction is a pseudo-first-order reaction and is significantly influenced by pH and temperature.[3] Alkaline conditions, specifically the presence of hydroxide (B78521) ions, strongly promote the reaction.[3] The activation energy for the deoxygenation reaction has been determined to be 71.09052 kJ/mol.[3]

In addition to its oxygen scavenging properties, IPHA also contributes to the passivation of metal surfaces, forming a protective magnetite layer that further inhibits corrosion.[2]

Application and Dosage

The application of this compound is typically as a continuous injection into the boiler feedwater. For systems with a deaerator, the recommended injection point is into the deaerator storage tank to allow for sufficient reaction time before the water enters the boiler.

The dosage of IPHA depends on several factors, including the concentration of dissolved oxygen in the feedwater, the operating pressure and temperature of the boiler, and the overall water chemistry. In systems equipped with thermal and/or mechanical deaeration, a typical dosage range for a blend containing IPHA is between 30 ppb and 300 ppb.[4] For systems without deaeration, the dosage can be significantly higher, in the range of 5 to 200 ppm.[4] For boilers in layup, a dosage of 5 to 200 ppm is also recommended.[4]

Table 2: Recommended Dosage of IPHA-Containing Formulations

| System Condition | Recommended Dosage Range | Reference |

| With Thermal/Mechanical Deaeration | 30 - 300 ppb | [4] |

| Without Thermal/Mechanical Deaeration | 5 - 200 ppm | [4] |

| Boiler in Layup | 5 - 200 ppm | [4] |

Experimental Protocols

Protocol 1: Determination of Dissolved Oxygen

Objective: To measure the concentration of dissolved oxygen in boiler feedwater before and after treatment with this compound.

Methodology:

-

Sample Collection: Collect water samples from the feedwater line before the IPHA injection point and from a point after sufficient reaction time has been allowed. Samples should be collected in clean, sealed containers, avoiding any air entrapment.

-

Analysis: Utilize a calibrated dissolved oxygen meter (e.g., an electrochemical or optical sensor) for immediate analysis. For more precise measurements, the Winkler titration method can be employed, though it is more labor-intensive.

-

Data Recording: Record the dissolved oxygen concentration in parts per million (ppm) or parts per billion (ppb).

Protocol 2: Determination of Residual this compound

Objective: To monitor and control the concentration of residual IPHA in the boiler water to ensure effective treatment and avoid overdosing.

Methodology:

While a standardized method for the direct determination of IPHA in boiler water is not widely published, methods developed for similar hydroxylamine (B1172632) compounds like N,N-diethylhydroxylamine (DEHA) can be adapted. A common approach is a colorimetric method.[5]

-

Sample Collection: Collect a cooled boiler water sample.

-

Reagent Preparation: Prepare a solution of a suitable colorimetric reagent that reacts with hydroxylamines to produce a colored complex.

-

Analysis:

-

Add the colorimetric reagent to a known volume of the boiler water sample.

-

Allow the color to develop for a specified period.

-

Measure the absorbance of the solution at a specific wavelength using a spectrophotometer.

-

-

Quantification: Determine the concentration of IPHA by comparing the absorbance to a calibration curve prepared using standard solutions of this compound.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be developed for more sensitive and specific quantification.[6][7]

Data Presentation

Table 3: Performance Data of this compound vs. Other Oxygen Scavengers

| Parameter | This compound (IPHA) | Diethylhydroxylamine (DEHA) | Sodium Sulfite | Hydrazine |

| Reaction Kinetics | Pseudo-first-order, fast reaction rate, especially at higher pH[3] | Volatile, effective in steam and condensate lines[8] | Very fast, especially when catalyzed | Slower at low temperatures |

| Operating Pressure | Suitable for a wide range of pressures | Suitable for medium to high-pressure boilers[5][8] | Generally used in low to medium pressure boilers | Primarily used in high-pressure boilers |

| Byproducts | Nitrogen oxides, carbon monoxide, carbon dioxide upon decomposition[9] | Degrades into neutralizing amines (diethylamine and ethylmethylamine)[5] | Adds dissolved solids (sulfates) to the boiler water | Nitrogen and water; can decompose to ammonia |

| Volatility | Volatile | Volatile[8] | Non-volatile | Volatile |

| Toxicity | Moderate toxicity[1] | Lower toxicity than hydrazine[5][8] | Low toxicity | High toxicity, suspected carcinogen |

Visualizations

Caption: Chemical pathway of this compound as an oxygen scavenger.

Caption: Experimental workflow for IPHA application in boiler water treatment.

References

- 1. N-ISOPROPYL HYDROXYLAMINE (IPHA) - Ataman Kimya [atamanchemicals.com]

- 2. N-ISOPROPYL HYDROXYLAMINE - Ataman Kimya [atamanchemicals.com]

- 3. Kinetics of N-isopropyl hydroxylamine deoxygenation reaction [jproeng.com]

- 4. CA2456971C - Composition for removing dissolved oxygen from a fluid - Google Patents [patents.google.com]

- 5. chemetrics.b-cdn.net [chemetrics.b-cdn.net]

- 6. epa.gov [epa.gov]

- 7. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 8. nbinno.com [nbinno.com]

- 9. fishersci.com [fishersci.com]

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using N-Isopropylhydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction